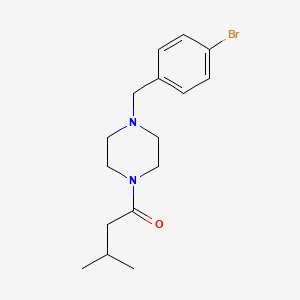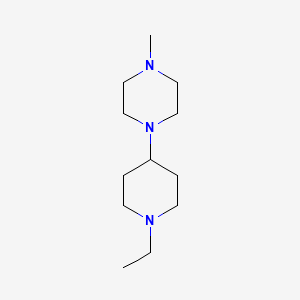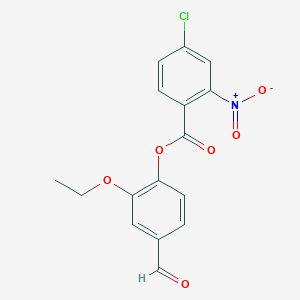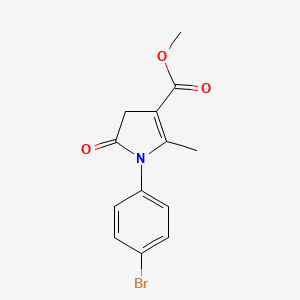
1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the piperazine family and has been synthesized in recent years.
Mécanisme D'action
The exact mechanism of action of 1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce neuropathic pain and addiction-related behaviors. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its specificity for the GABA-A receptor and the serotonin and norepinephrine transporters. This specificity allows for the investigation of the role of these targets in various physiological and pathological processes. However, one limitation is the lack of information regarding the long-term effects of this compound on these targets and the potential for adverse effects.
Orientations Futures
Future research on 1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine should focus on investigating its potential therapeutic applications in various fields, including anxiety, depression, neuropathic pain, addiction, and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its long-term effects on the targets involved. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved therapeutic efficacy and fewer adverse effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of research. Its specificity for the GABA-A receptor and the serotonin and norepinephrine transporters makes it a valuable tool for investigating the role of these targets in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine is a multistep process that involves the reaction of 1-(4-bromobenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base. The resulting compound is then purified using chromatography techniques. This synthesis method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential therapeutic applications in various fields of research. It has been found to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have potential in the treatment of neuropathic pain and addiction. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYFICVDNDYIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)
![2-chloro-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5751862.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5751873.png)


![4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5751880.png)
![N,N-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5751896.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5751912.png)



![N-ethyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5751937.png)
